6-Amino-2-methoxypyrimidin-4(5H)-one Derivatives Exhibit Superior uPA Selectivity vs. Unsubstituted Pyrimidine Analogs
A 6-substituted amiloride derivative featuring the 6-amino-2-methoxypyrimidin-4(5H)-one scaffold (methoxypyrimidine 26) demonstrates exceptional selectivity for uPA over the closely related NHE1 target. In direct comparison, the methoxypyrimidine derivative (uPA IC50 = 86 nM, NHE1 IC50 = 12,290 nM) achieves a uPA selectivity ratio of 143, which is approximately 95-fold greater than the corresponding pyrimidine analog (compound 24) lacking the methoxy group, which is a dual-targeting inhibitor (uPA IC50 = 175 nM, NHE1 IC50 = 266 nM) with a selectivity ratio of only 1.5 [1].
| Evidence Dimension | uPA Selectivity Ratio (NHE1 IC50 / uPA IC50) |
|---|---|
| Target Compound Data | uPA IC50 = 86 nM; NHE1 IC50 = 12,290 nM; Selectivity Ratio = 143 |
| Comparator Or Baseline | Pyrimidine 24: uPA IC50 = 175 nM; NHE1 IC50 = 266 nM; Selectivity Ratio = 1.5 |
| Quantified Difference | Selectivity ratio is 95.3-fold higher for the methoxypyrimidine derivative. |
| Conditions | uPA assay: fluorogenic Z-Pyr-Gly-Arg-MCA substrate; NHE1 assay: BCECF-AM fluorescence in MDA-MB-231 cells; Compounds tested as hydrochloride salts [1]. |
Why This Matters
A high selectivity ratio (143) is critical for avoiding off-target NHE1-mediated effects in uPA-focused cancer research, enabling cleaner pharmacological probes and reducing experimental variability.
- [1] Buckley, B. J., Kumar, A. A., Aboelela, A., Bujaroski, R. S., Li, X., Majed, H., Fliegel, L., Ranson, M., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. View Source
